molecular formula C8H13N3O2S B2530247 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2171900-70-0

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2530247
CAS No.: 2171900-70-0
M. Wt: 215.27
InChI Key: RIKXWJIWGKUATD-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound for research use. It belongs to the class of pyrazole-sulfonamide hybrids, which are privileged scaffolds in medicinal and agricultural chemistry due to their diverse biological activities. Research Applications & Value: Pyrazole-sulfonamide hybrids are investigated for their potential across multiple fields. In medicinal chemistry , structurally related compounds have shown promise as potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory responses . In agrochemical research , pyrazole derivatives bearing sulfonamide or sulfonate fragments have demonstrated significant antifungal and antiviral activities against plant pathogens, suggesting their potential as candidates for developing new crop protection agents . The specific substitution pattern on the pyrazole core, including the cyclobutyl group at the 3-position, is a key structural feature explored in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . FOR RESEARCH USE ONLY (RUO). Not for human, veterinary, or household use. This product is not a drug, and its safety profile has not been established.

Properties

IUPAC Name

3-cyclobutyl-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKXWJIWGKUATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methylhydrazine, followed by sulfonation using sulfonyl chloride . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide serves as a building block for synthesizing more complex pharmaceuticals. Its derivatives have been explored for their potential therapeutic applications in treating various diseases:

  • Antimicrobial Activity : Derivatives of pyrazole sulfonamides have shown moderate antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of biological activities that warrant further exploration .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor in metabolic pathways. For instance, it has demonstrated inhibitory effects on Trypanosoma brucei, the parasite responsible for sleeping sickness, with notable IC50 values suggesting effective activity against the parasite .

Biological Research

Research has indicated that this compound may play a role in central nervous system drug development. Modifications to its structure have been made to improve its CNS penetration, which is crucial for treating neurological conditions associated with inflammation .

Inhibition of Trypanosoma brucei

A study highlighted the effectiveness of a compound from the pyrazole sulfonamide series in inhibiting TbNMT (Trypanosoma brucei N-myristoyltransferase), achieving significant potency against the parasite responsible for Human African Trypanosomiasis (HAT) with an IC50 value indicating strong activity.

CNS Drug Development

Modifications to pyrazole sulfonamides have been aimed at enhancing their ability to penetrate the blood-brain barrier. This is critical for treating conditions like neuroinflammation and neurodegenerative diseases. Research has shown that certain derivatives exhibit improved pharmacokinetic properties, leading to better therapeutic outcomes in animal models .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 3-cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide, enabling comparative analysis of substituent effects:

Compound Name Substituents Molecular Formula Key Features Reference
This compound 1-methyl, 3-cyclobutyl, 4-sulfonamide C₅H₁₁NO₄S Cyclobutyl provides steric bulk; sulfonamide enhances hydrogen bonding
N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide 1,3-dimethyl, 4-sulfonamide, N-cyclopropyl C₉H₁₅N₃O₂S Cyclopropyl (3-membered ring) increases strain; dual methyl groups enhance lipophilicity
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyridine-linked sulfonamide with 4-butyl-3,5-dimethylpyrazole and 4-chlorophenyl C₂₂H₂₆ClN₅O₃S Extended π-system (pyridine); chlorophenyl enhances electrophilicity

Key Comparison Points

Substituent Effects on Physicochemical Properties Cyclobutyl vs. However, cyclobutyl’s larger size may reduce solubility in polar solvents. Methyl vs. Dimethyl: The single methyl group at position 1 in the target compound contrasts with the dual methyl groups in the cyclopropyl analogue , which could lower melting points due to decreased symmetry.

Spectral Data

  • IR Spectroscopy : The sulfonamide group in all compounds shows characteristic SO₂ stretching bands near 1385–1164 cm⁻¹ . The target compound’s IR data are unreported, but similar absorption patterns are expected.
  • NMR : The pyrazole protons in the target compound would resonate near δ 7–9 ppm (similar to δ 7.36–9.27 ppm in the pyridine analogue ). Cyclobutyl protons may appear as complex multiplets due to ring strain.

Biological Relevance

  • Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions. The pyridine-linked analogue may exhibit enhanced π-stacking interactions in binding pockets, whereas the cyclobutyl group in the target compound could optimize steric complementarity.

Research Findings and Implications

  • Synthetic Utility : The target compound’s cyclobutyl group is synthetically challenging due to ring-closing reactions but offers unique conformational control for drug design .
  • Thermal Stability : The absence of a chlorophenyl or bulky pyridine moiety (cf. ) may improve thermal stability compared to more complex analogues.

Biological Activity

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known to enhance solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. The molecular formula for this compound is C8H12N2O2SC_8H_{12}N_2O_2S .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound acts as an enzyme inhibitor by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . This mechanism is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

Anticancer Properties

Research indicates that pyrazole-based compounds, including this compound, have shown promise in cancer therapy. A study highlighted the optimization of pyrazole sulfonamides as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a target for treating human African trypanosomiasis (HAT). The compound demonstrated significant inhibitory activity with improved blood-brain barrier permeability, enhancing its therapeutic potential .

Anti-inflammatory Effects

The sulfonamide moiety in this compound also suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to modulate inflammatory responses in various disease models. For instance, substituted sulfonamides have been identified as antagonists of the Cannabinoid-1 (CB1) receptor, which plays a role in the treatment of inflammatory disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC8H12N2O2SSulfonamide group enhances solubility
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehydeC8H11N2OLacks sulfonamide functionality
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehydeC11H12N2ODifferent substituent effects on biological activity

This table illustrates how the presence of the sulfonamide group in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole sulfonamides:

  • Inhibition of Trypanosoma brucei : A compound from the pyrazole sulfonamide series was shown to inhibit TbNMT effectively, with an IC50 value indicating potent activity against the parasite responsible for HAT .
  • CNS Drug Development : Modifications to pyrazole sulfonamides have been made to improve their central nervous system (CNS) penetration, which is critical for treating neurological conditions associated with inflammation .
  • Antimicrobial Activity : Other derivatives have demonstrated moderate antimicrobial activities against various pathogens, suggesting a broader spectrum of biological effects that may be explored further .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pyrazole precursor with sulfonating agents (e.g., sulfonyl chlorides) in polar aprotic solvents like DMF or acetone under nitrogen atmosphere. Key parameters include:

  • Catalysts : Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates.
  • Temperature : Reactions typically proceed at 60–80°C for 8–12 hours.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .
    • Data : Yields range from 70–89% depending on substituent steric effects. IR and ¹H-NMR confirm sulfonamide formation (e.g., S=O stretching at 1150–1250 cm⁻¹, NH protons at δ 8.5–9.0 ppm) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its identification?

  • Techniques :

  • Elemental Analysis : Validates molecular formula (e.g., C₈H₁₂N₄O₂S).
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks; fragmentation patterns confirm cyclobutyl and sulfonamide moieties.
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutyl ring conformation .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

  • Methods :

  • In vitro : COX-1/COX-2 inhibition assays to assess anti-inflammatory potential (IC₅₀ values).
  • In vivo : Rodent models (e.g., carrageenan-induced paw edema) for anti-inflammatory activity; hot-plate test for analgesia. Doses range from 10–100 mg/kg (oral or intraperitoneal) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Approach :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and identify low-energy pathways.
  • Machine Learning : Trained on reaction databases to predict optimal solvents/catalysts (e.g., ethanol vs. DMF for sulfonation efficiency) .
    • Case Study : ICReDD’s workflow combines computational predictions with high-throughput experimentation, reducing trial-and-error cycles by 50% .

Q. What mechanistic insights explain contradictory bioactivity data across structural analogs?

  • Analysis :

  • SAR Studies : Compare analogs with varying substituents (e.g., methyl vs. phenyl groups). For example, cyclobutyl groups enhance metabolic stability but reduce solubility, impacting bioavailability.
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylation at cyclobutyl) that correlate with toxicity in hepatic microsomes .

Q. How do reaction engineering principles scale up synthesis while maintaining reproducibility?

  • Strategies :

  • Process Control : Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor sulfonation progress.
  • Reactor Design : Continuous-flow reactors improve heat/mass transfer for exothermic sulfonation steps, reducing side products .

Methodological Challenges and Solutions

Q. Resolving discrepancies in pharmacological Why do in vitro and in vivo results diverge?

  • Hypothesis Testing :

  • Pharmacokinetic Studies : Measure plasma concentration-time profiles (Cₘₐₓ, AUC) to assess absorption limitations.
  • Protein Binding : Equilibrium dialysis quantifies free drug fractions; high plasma protein binding (>90%) may reduce efficacy .

Q. Designing stable formulations for in vivo studies: What excipients mitigate solubility issues?

  • Formulation :

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nanoemulsions : Lipid-based carriers improve oral bioavailability by 2–3 fold .

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